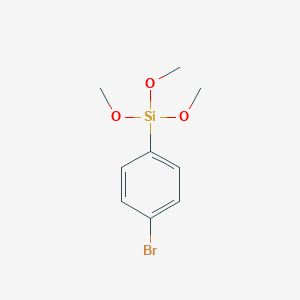

(Bromomethoxy)(dimethoxy)phenylsilane

Description

Properties

CAS No. |

17043-05-9 |

|---|---|

Molecular Formula |

C9H13BrO3Si |

Molecular Weight |

277.19 g/mol |

IUPAC Name |

bromomethoxy-dimethoxy-phenylsilane |

InChI |

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

MLPBFODEEHYVGO-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Br)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 4 Bromophenyl Trimethoxysilane

General Approaches to Aryltrimethoxysilane Synthesis

The synthesis of aryltrimethoxysilanes, including (4-Bromophenyl)trimethoxysilane, is predominantly achieved through methods that create a silicon-carbon bond with an aromatic ring. The two main strategies involve the use of pre-formed organometallic reagents or the direct reaction of aryl halides with silicon sources.

Grignard Reagent-Mediated Synthetic Routes

The most prevalent and versatile method for synthesizing aryltrimethoxysilanes is through the Grignard reaction. gelest.com This approach involves the preparation of an aryl Grignard reagent (ArMgX) which then acts as a nucleophile, attacking a silicon electrophile. adichemistry.com For the synthesis of (4-Bromophenyl)trimethoxysilane, the key intermediate is 4-bromophenylmagnesium bromide. This is typically formed by reacting an aryl halide, such as 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene, with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.govwikipedia.orgscholaris.ca

The Grignard reagent is then reacted with a silicon compound containing readily displaceable groups, most commonly tetraalkoxysilanes like tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS). nih.govresearchgate.net The reaction of the Grignard reagent with the tetraalkoxysilane results in the substitution of one of the alkoxy groups with the 4-bromophenyl group. nih.gov The general reaction is as follows:

ArMgBr + Si(OR)₄ → ArSi(OR)₃ + MgBr(OR)

A critical challenge in this synthesis is controlling the reactivity to prevent multiple substitutions on the silicon atom, which would lead to the formation of diaryl- and triarylsilanes as byproducts. nih.gov

Direct Synthesis and Modified Conditions for Silane (B1218182) Formation

The "direct process" is a well-established industrial method for producing organosilanes, typically involving the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. While highly effective for methylchlorosilanes, its application for more complex aryltrimethoxysilanes is less common in laboratory settings but forms a basis for industrial production.

Modifications of direct synthesis or alternative coupling reactions are also employed. Transition-metal-catalyzed reactions, particularly using palladium, have been developed for the silylation of aryl halides. scholaris.ca These methods can offer high yields and tolerate a variety of functional groups, providing a pathway to aryltrimethylsilanes from commercially available aryl chlorides. organic-chemistry.org

Precursor Design and Strategic Functionalization

The choice and design of the starting materials are crucial for the successful synthesis of (4-Bromophenyl)trimethoxysilane. The precursor must contain the desired aryl bromide structure and be amenable to the reaction conditions required for silylation.

Halogenated Aryl Precursors for Silane Synthesis

Halogenated aromatic compounds are the primary precursors for generating the necessary organometallic intermediates or for use in direct coupling reactions. nih.gov For (4-Bromophenyl)trimethoxysilane, a key precursor is a benzene (B151609) ring substituted with bromine at the 4-position and another reactive group, typically a halogen, that can be converted into a nucleophilic carbon.

Commonly used precursors include:

1,4-Dibromobenzene : In this case, one of the bromine atoms can be selectively reacted with magnesium to form the Grignard reagent, leaving the other bromine atom intact on the phenyl ring.

4-Bromoiodobenzene : Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the iodine atom will preferentially react with magnesium to form the Grignard reagent. scholaris.ca

The selection of the precursor is a strategic decision to ensure that the desired Grignard reagent is formed, leading to the final (4-Bromophenyl)trimethoxysilane product.

Strategies for Introducing the Trimethoxysilyl Moiety

The introduction of the trimethoxysilyl group, -Si(OCH₃)₃, is the final key step in the synthesis. The most common strategy involves the use of an electrophilic silicon source that can react with the nucleophilic aryl Grignard reagent. nih.gov

The primary reagent for this purpose is tetramethyl orthosilicate (TMOS) . Its reaction with 4-bromophenylmagnesium bromide directly yields (4-Bromophenyl)trimethoxysilane. An alternative, though less direct, route involves using tetrachlorosilane (B154696) (SiCl₄) as the silicon source. The Grignard reagent would first form (4-bromophenyl)trichlorosilane, which would then need to be reacted with methanol (B129727) or sodium methoxide (B1231860) to replace the chlorine atoms with methoxy (B1213986) groups. This two-step process is generally less favored due to the handling of highly reactive chlorosilanes.

Optimization of Synthetic Pathways and Reaction Parameters

To maximize the yield and purity of (4-Bromophenyl)trimethoxysilane, careful optimization of the reaction conditions is essential. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.

For Grignard-mediated syntheses, a significant challenge is the formation of di- and tri-arylated silane byproducts. nih.gov Research has shown that conducting the silylation at low temperatures can significantly favor the formation of the desired monoaryl siloxane. nih.gov For instance, optimal conditions for the reaction of arylmagnesium reagents with tetraalkyl orthosilicates often involve adding the Grignard reagent to an excess of the silicate (B1173343) at temperatures as low as -30 °C to -78 °C. nih.gov This low-temperature addition minimizes the rate of subsequent arylations of the initially formed aryltrimethoxysilane.

The choice of solvent is also critical. Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it effectively solvates the magnesium species. adichemistry.com The purity of the reagents and the use of anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water.

Recent advancements in chemical synthesis have also highlighted the use of automated flow reactors and machine learning algorithms to rapidly optimize reaction conditions, minimizing waste and improving yield and throughput. semanticscholar.org While specific data for (4-Bromophenyl)trimethoxysilane synthesis using these advanced methods is not widely published, these general optimization strategies are applicable to its production.

Table of Reaction Parameters for Aryltrimethoxysilane Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | -30 °C to -78 °C | To minimize the formation of di- and tri-arylated byproducts. | nih.gov |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | To solvate the Grignard reagent. | adichemistry.comnih.gov |

| Reactant Stoichiometry | Excess of tetraalkyl orthosilicate (e.g., 3 equivalents) | To favor monosubstitution. | nih.gov |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent reaction of the Grignard reagent with atmospheric moisture and oxygen. | adichemistry.com |

Yield Enhancement and Chemo/Regioselectivity Control

A significant challenge in the synthesis of (4-Bromophenyl)trimethoxysilane is controlling the chemo- and regioselectivity of the Grignard reaction. The reaction can proceed in a stepwise manner, leading to the formation of bis(4-bromophenyl)dimethoxysilane and tris(4-bromophenyl)methoxysilane as by-products. nih.gov The relative rates of these subsequent substitution reactions are influenced by both steric and electronic factors. researchgate.netresearchgate.net

Key Factors Influencing Yield and Selectivity:

Stoichiometry: A common strategy to favor the formation of the mono-substituted product is to use a significant excess of the tetraalkoxysilane precursor. However, this can make the purification process more challenging. More controlled approaches focus on optimizing the reaction conditions. nih.gov

Temperature: Conducting the silylation at low temperatures is crucial for enhancing selectivity. For aryl Grignard reagents, optimal conditions often involve adding the Grignard reagent to a solution of tetra- or tetraethyl orthosilicate at temperatures as low as -30 °C in THF. nih.gov For aryllithium reagents, the temperature is often lowered further to -78 °C. nih.gov Lowering the temperature helps to control the reactivity of the organometallic reagent and favors the mono-substitution product.

Solvent: The choice of solvent affects the reactivity of the Grignard reagent. While diethyl ether is a common solvent, THF can facilitate the reaction due to its higher solvating power. gelest.com However, the increased reactivity in THF can sometimes lead to a decrease in selectivity if not properly controlled by temperature.

Rate of Addition: A slow, controlled addition of the Grignard reagent to the tetraalkoxysilane solution helps to maintain a low concentration of the Grignard reagent in the reaction mixture, thereby minimizing the formation of multiple substitution products.

Nature of the Alkoxy Group: The reactivity of the silicon center is influenced by the nature of the alkoxy groups. The reaction rate generally decreases with the removal of electron-withdrawing alkoxy groups in subsequent substitution steps. researchgate.net This inherent difference in reactivity can be exploited to improve the yield of the desired product.

Research on the synthesis of aryltrialkoxysilanes has shown that by carefully controlling these parameters, it is possible to achieve high yields of the desired mono-silylated product. nih.gov

Table 1: Factors for Yield Enhancement and Selectivity Control

| Factor | Influence on Yield and Selectivity | Recommended Conditions |

| Stoichiometry | Using an excess of tetraalkoxysilane favors the mono-substituted product. | Addition of the Grignard reagent to 3 equivalents of tetraalkyl orthosilicate. nih.gov |

| Temperature | Lower temperatures increase selectivity for mono-substitution. | -30 °C for Grignard reagents in THF. nih.gov |

| Solvent | Affects Grignard reagent reactivity. | THF is often preferred for its solvating ability. gelest.com |

| Rate of Addition | Slow addition minimizes by-product formation. | Slow, dropwise addition of the Grignard reagent. |

Scalability Considerations for Research and Industrial Applications

The scalability of the Grignard synthesis of (4-Bromophenyl)trimethoxysilane from research to industrial applications presents several challenges and requires careful process optimization.

Key Scalability Considerations:

Heat Management: The Grignard reaction is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Industrial reactors with appropriate cooling capacities are necessary. The rate of addition of the Grignard reagent is often controlled to manage the heat evolution. mt.com

Initiation of the Grignard Reaction: Initiating the Grignard reaction can be challenging on a large scale. The presence of a small amount of a pre-synthesized Grignard reagent can be used to initiate the reaction smoothly and avoid a dangerous induction period followed by a rapid, uncontrolled reaction. google.com

Mass Transfer: The Grignard reaction is a heterogeneous reaction involving solid magnesium. Efficient agitation is crucial to ensure good mass transfer between the magnesium surface and the aryl bromide solution. mt.com Inadequate stirring can lead to a halt in the reaction. mt.com

Solvent Handling and Recovery: The use of large volumes of ethereal solvents like THF and diethyl ether poses safety (flammability) and environmental concerns. Industrial processes often incorporate solvent recovery and recycling systems to improve economic viability and reduce environmental impact.

By-product Separation: The separation of the desired (4-Bromophenyl)trimethoxysilane from unreacted starting materials and di-/tri-substituted by-products can be complex and costly on a large scale. Fractional distillation is a common purification method.

Continuous vs. Batch Processing: While laboratory syntheses are typically performed in batches, continuous processing can offer advantages for industrial production, including better heat control, improved safety, and more consistent product quality. gelest.com

Table 2: Comparison of Research vs. Industrial Scale Synthesis

| Parameter | Research Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Jacketed steel reactor |

| Heat Control | Ice bath, oil bath | Cooling jacket, condenser |

| Initiation | Grinding Mg, iodine crystal | Addition of pre-formed Grignard reagent google.com |

| Process Type | Batch | Often continuous or semi-batch gelest.com |

| Solvent Management | Discarded or small-scale recovery | Integrated solvent recovery and recycling |

| Purification | Column chromatography, distillation | Fractional distillation |

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl Trimethoxysilane

Hydrolysis and Condensation Pathways of the Trimethoxysilyl Group

The transformation of (4-Bromophenyl)trimethoxysilane into siloxane networks begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-Si-OH). gelest.com This reaction is typically catalyzed by either acid or base. bohrium.com In the initial step, one methoxy group is replaced by a hydroxyl group, yielding (4-Bromophenyl)dimethoxysilanol. This hydrolysis can proceed stepwise to replace the remaining two methoxy groups, forming (4-Bromophenyl)methoxysilanediol and ultimately (4-Bromophenyl)silanetriol. researchgate.net The rate of hydrolysis generally decreases with increasing steric bulk of the alkoxy group; thus, methoxysilanes hydrolyze significantly faster than ethoxysilanes. gelest.com

Once silanol groups are formed, they can undergo condensation reactions with other silanols (water-producing condensation) or with remaining methoxy groups (alcohol-producing condensation) to form siloxane bonds (Si-O-Si). researchgate.netncsu.edu These condensation reactions link the monomeric units together, leading first to the formation of linear or cyclic oligomers and eventually to a highly cross-linked, three-dimensional polysiloxane network. ncsu.edu The structure of the resulting oligomers and the final network is dependent on reaction conditions. For instance, the formation of multimembered rings of oligosiloxanes and silica (B1680970) dimers can be observed during the process. researchgate.net

The process can be summarized as follows:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O ...leading to network formation.

The kinetics of hydrolysis and condensation are highly sensitive to experimental conditions. nih.gov The hydrolysis of alkoxysilanes is a stepwise reaction, and the rate can be influenced by steric and electronic effects of the substituents on the silicon atom. bohrium.comresearchgate.net Generally, the reaction follows second-order kinetics and is significantly affected by catalyst concentration and temperature. researchgate.net

Studies on similar phenyltrimethoxysilanes have shown that the hydrolysis reaction involves electrophilic substitution, and the presence of the phenyl group is generally unfavorable for the reaction rate compared to smaller alkyl groups like vinyl. researchgate.net The pH of the solution is a critical factor; the hydrolysis rate is at a minimum in neutral medium (around pH 7) and increases under both acidic and basic conditions. afinitica.com Under acidic catalysis, the reaction is initiated by the protonation of the alkoxy group. gelest.com

The subsequent condensation of silanols is also pH-dependent. The stability of silanols is greatest around pH 6.5-7, where the rate of condensation is at a minimum. afinitica.com The condensation reaction order can vary; for instance, it has been found to be second order in organosilanetriol concentration in some systems. researchgate.net The balance between the rates of hydrolysis and condensation determines the structure of the resulting siloxane material. researchgate.net Simultaneous monitoring using spectroscopic techniques like Raman and NMR has been employed to gain detailed kinetic information on the various transient intermediate species formed during the hydrolysis and partial condensation of trimethoxysilanes. nih.gov

Cross-Coupling Reactions Involving the Para-Bromine Substituent

The para-bromine atom on the phenyl ring of (4-Bromophenyl)trimethoxysilane serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the covalent linkage of the bromophenylsilyl moiety to a wide array of organic fragments, making it a valuable building block in organic synthesis and for the functionalization of materials.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The C-Br bond of (4-Bromophenyl)trimethoxysilane can readily participate in such reactions. For example, it can be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures that still retain the reactive trimethoxysilyl group for subsequent hydrolysis and condensation. mdpi.com

A typical reaction involves treating (4-Bromophenyl)trimethoxysilane with a suitable boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com This methodology provides straightforward access to functionalized biphenyltrimethoxysilanes.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoarenes This table illustrates representative conditions, not specifically for (4-Bromophenyl)trimethoxysilane, but for the general transformation of aryl bromides.

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | Ref |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 95 | mdpi.com |

| 4-Bromoestrone | (2-hydroxyphenyl)boronic acid | Pd(OAc)₂/sSPhos | K₃PO₄ | Toluene/H₂O | 4-(2-hydroxyphenyl)estrone | 85 | nih.gov |

The trimethoxysilyl group typically remains intact under these conditions, allowing the resulting biaryl product to be used for surface modification or incorporation into hybrid materials.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilane. wikipedia.orgorganic-chemistry.org In this context, (4-Bromophenyl)trimethoxysilane acts as the organosilane partner. The reaction requires activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.orgcore.ac.uk The activated pentacoordinate silicon intermediate then undergoes transmetalation with the palladium catalyst. core.ac.uk

The general mechanism involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the activated organosilane, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Hiyama Coupling of Aryl Halides with Phenyltrimethoxysilane (B147435) This table shows examples of phenyltrimethoxysilane (a related compound) as the coupling partner to illustrate the reaction's utility.

| Aryl Halide | Organosilane | Catalyst | Activator/Base | Solvent | Product | Yield (%) | Ref |

| 4-Bromoanisole | Phenyltrimethoxysilane | [(NHC)₂PdCl₂] | NaOH | - (Microwave) | 4-Methoxybiphenyl | 95 | mdpi.com |

| 4-Chlorotoluene | Phenyltrimethoxysilane | NHC-Pd complex | TBAF | Toluene | 4-Methylbiphenyl | 92 | mdpi.com |

| Aryl Bromides | Aryltrimethoxysilanes | PdCl₂/MIDA | K₃PO₄ | DMF | Biaryls | Good | core.ac.uk |

This reaction allows (4-Bromophenyl)trimethoxysilane to be coupled with various aryl, heteroaryl, and vinyl halides, producing symmetrical or unsymmetrical biaryl compounds where one aryl ring is substituted with the bromine atom and the other with the trimethoxysilyl group.

Beyond the Suzuki and Hiyama couplings, the C-Br bond of (4-Bromophenyl)trimethoxysilane is susceptible to other palladium-catalyzed transformations. These include direct arylation and alkynylation reactions.

Palladium-catalyzed direct arylation allows for the coupling of aryl halides with C-H bonds of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. rsc.org While specific examples involving (4-Bromophenyl)trimethoxysilane are not prevalent, the reactivity of its C-Br bond is analogous to other bromoarenes used in these transformations. For instance, Pd(OAc)₂ is a common catalyst for such reactions. rsc.org

Palladium-catalyzed alkynylation , often known as the Sonogashira coupling (though other variants exist), couples aryl halides with terminal alkynes. Sodium tetraalkynylaluminates have been shown to be effective reagents for the palladium-catalyzed cross-alkynylation of aryl bromides, reacting selectively with the C-Br bond while leaving other functional groups unaffected. nih.gov This would allow for the synthesis of (4-(alkynyl)phenyl)trimethoxysilane derivatives, which are valuable precursors for polymers and functional materials.

Reactions of the Trimethoxysilyl Functionality

The reactivity of the trimethoxysilyl group in (4-Bromophenyl)trimethoxysilane is central to its utility in materials science and organic synthesis. This functionality can undergo several key transformations, including silylation processes, polymerization, and nucleophilic substitution reactions. These reactions allow for the covalent bonding of the silane (B1218182) to various substrates, the formation of novel polymer structures, and the interconversion of functional groups.

Silylation Processes and Coupling Agent Mechanisms

The primary application of (4-Bromophenyl)trimethoxysilane as a coupling agent relies on the reactivity of its trimethoxysilyl group. The mechanism involves a two-step process of hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol groups (-OH). This reaction can be catalyzed by either acids or bases. researchgate.netbohrium.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of reactants. nih.gov Under acidic conditions, the hydrolysis reaction is generally enhanced, leading to the formation of silanol intermediates that exhibit a degree of stability. researchgate.net Conversely, basic conditions tend to catalyze both the hydrolysis and the subsequent condensation reactions. researchgate.net

The hydrolysis proceeds in a stepwise manner, with each methoxy group being sequentially replaced by a hydroxyl group, forming mono-, di-, and finally tri-silanol species.

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Substrate bonds. Alternatively, they can self-condense with other silanol molecules to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric or polymeric structures on the surface. bohrium.com This process effectively creates a durable interface between the inorganic substrate and an organic polymer matrix.

A general representation of the hydrolysis and condensation process is shown below:

Hydrolysis: (4-Br-C₆H₄)Si(OCH₃)₃ + 3H₂O → (4-Br-C₆H₄)Si(OH)₃ + 3CH₃OH

Condensation with a substrate: (4-Br-C₆H₄)Si(OH)₃ + HO-Substrate → (4-Br-C₆H₄)Si(OH)₂-O-Substrate + H₂O

Self-condensation: 2(4-Br-C₆H₄)Si(OH)₃ → (4-Br-C₆H₄)(OH)₂Si-O-Si(OH)₂(C₆H₄-4-Br) + H₂O

Polymerization and Copolymerization Studies with Silane Monomers

The bifunctional nature of (4-Bromophenyl)trimethoxysilane, possessing both a reactive aryl bromide and a hydrolyzable trimethoxysilyl group, makes it a valuable monomer for the synthesis of novel organic-inorganic hybrid polymers. The aryl bromide group can participate in various cross-coupling reactions, while the trimethoxysilyl group can undergo polycondensation.

Cross-Coupling Polymerization: The bromine atom on the phenyl ring allows for polymerization through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira polymerizations.

Suzuki Polymerization: In a Suzuki-type polycondensation, (4-Bromophenyl)trimethoxysilane could theoretically be coupled with a diboronic acid or an organodiborane ester in the presence of a palladium catalyst and a base to form poly(phenylene-siloxane) structures. organic-chemistry.orgresearchgate.net The resulting polymers would feature a backbone of aromatic rings linked by siloxane bridges, potentially offering high thermal stability and unique optoelectronic properties.

Heck Polymerization: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org A study on the Heck coupling of a similar compound, tris(4-bromophenyl)(methyl)silane, with 4-vinylpyridine (B31050) demonstrates the feasibility of using the bromophenyl group in such reactions. eurjchem.com This suggests that (4-Bromophenyl)trimethoxysilane could be copolymerized with di-olefins to create polymers with alternating aromatic and aliphatic units, with the trimethoxysilyl groups available for subsequent cross-linking.

Sonogashira Polymerization: The Sonogashira coupling reaction between an aryl halide and a terminal alkyne provides a route to polymers containing rigid phenylene-alkynylene units. wikipedia.orggelest.com (4-Bromophenyl)trimethoxysilane could be polymerized with di-alkynes, leading to the formation of conjugated polymers with pendant trimethoxysilyl groups. These groups could then be used to create cross-linked networks or to graft the polymer onto inorganic surfaces.

Polycondensation: The trimethoxysilyl functionality itself can undergo hydrolysis and self-condensation to form polysiloxane networks, as described in the previous section. libretexts.org When (4-Bromophenyl)trimethoxysilane is used as the sole monomer, this results in a highly cross-linked polysilsesquioxane resin with pendant bromophenyl groups. These bromophenyl groups can then be further functionalized, for example, through subsequent cross-coupling reactions.

The interplay between these two modes of polymerization allows for the creation of a wide variety of polymer architectures with tailored properties.

| Polymerization Method | Co-monomer Type | Resulting Polymer Structure | Potential Properties |

| Suzuki Coupling | Aryl diboronic acid | Poly(p-phenylene) with pendant trimethoxysilyl groups | High thermal stability, conductivity |

| Heck Coupling | Di-olefin | Alternating phenylene-alkene backbone with pendant trimethoxysilyl groups | Tunable mechanical and optical properties |

| Sonogashira Coupling | Di-alkyne | Conjugated phenylene-alkynylene backbone with pendant trimethoxysilyl groups | Photoluminescence, semi-conductivity |

| Polycondensation | None (self-condensation) | Cross-linked polysilsesquioxane with pendant bromophenyl groups | Thermosetting resin, high thermal stability |

Nucleophilic Substitutions and Functional Group Interconversions

The trimethoxysilyl group of (4-Bromophenyl)trimethoxysilane can undergo nucleophilic substitution at the silicon atom, and the entire functionality can be involved in or transformed through various synthetic routes.

Nucleophilic Substitution at Silicon: The silicon atom in (4-Bromophenyl)trimethoxysilane is electrophilic and can be attacked by nucleophiles. This reaction, often proceeding through an Sₙ2-type mechanism at silicon (Sₙ2@Si), typically involves the displacement of one or more of the methoxy groups. libretexts.org Common nucleophiles include water (hydrolysis, as discussed), alcohols (alkoxy exchange), and amines. For instance, reaction with an alcohol in the presence of a catalyst can lead to the exchange of the methoxy groups for other alkoxy groups.

It is important to note that the reactivity of the silicon center can be influenced by the steric bulk of the substituents. While nucleophilic substitution at silicon is generally facile, increasing the steric hindrance around the silicon atom can alter the reaction mechanism and energetics.

Functional Group Interconversions: The trimethoxysilyl group is often introduced into a molecule at a late stage of a synthetic sequence or can be transformed from other functionalities.

Grignard Reactions: A common method for the synthesis of aryltrimethoxysilanes involves the reaction of a Grignard reagent with a tetraalkoxysilane. For example, the Grignard reagent formed from 4-bromo-iodobenzene could react with tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS) to yield (4-Bromophenyl)trimethoxysilane or (4-Bromophenyl)triethoxysilane, respectively. mdpi.com This represents a key functional group interconversion where a carbon-bromine bond is transformed into a carbon-silicon bond.

Reactions of the Bromine: The bromine atom on the phenyl ring can also undergo nucleophilic substitution, although this typically requires harsh conditions or the use of a catalyst. More commonly, the bromine atom serves as a handle for cross-coupling reactions, as discussed in the polymerization section, which itself is a form of functional group interconversion, replacing the C-Br bond with a C-C bond. Research on bromine-terminated self-assembled monolayers has shown that the bromine can be displaced by various nucleophiles such as thiocyanate, sulfide, and azide, suggesting that the bromine on (4-Bromophenyl)trimethoxysilane could potentially be replaced to introduce other functionalities. researchgate.net

| Reaction Type | Reagents | Functional Group Transformation |

| Nucleophilic Substitution at Si | Alcohols, Amines | -Si(OCH₃)₃ → -Si(OR)ₓ(OCH₃)₃₋ₓ or -Si(NR₂)ₓ(OCH₃)₃₋ₓ |

| Grignard Reaction | Mg, Tetramethoxysilane | Ar-Br → Ar-Si(OCH₃)₃ |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Ar-Br → Ar-Ar' |

| Heck Coupling | Alkene, Pd catalyst | Ar-Br → Ar-CH=CHR |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Ar-Br → Ar-C≡CR |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaN₃) | Ar-Br → Ar-Nu |

Advanced Materials Science Applications of 4 Bromophenyl Trimethoxysilane

Organic-Inorganic Hybrid Materials and Composites

Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability, and functionality) and inorganic materials (e.g., rigidity, thermal stability, and strength) at the nanoscale. (4-Bromophenyl)trimethoxysilane serves as a critical molecular bridge in the synthesis of these materials.

The synthesis of organic-inorganic hybrid polymers often involves the integration of silane (B1218182) precursors into polymer matrices. researchgate.net The trimethoxysilyl moiety of (4-bromophenyl)trimethoxysilane is a precursor for the inorganic siloxane component. Through a sol-gel process, which involves hydrolysis and polycondensation reactions, these groups form a cross-linked silica-based network. mdpi.com

The organic component, the bromophenyl group, provides a reactive site for polymerization. It can be used as a point of attachment or as an initiator for various polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). scielo.br For instance, the bromo- a functionality can initiate the growth of polymer chains from the silicon-containing core, leading to the formation of star-shaped or linear hybrid polymers with well-defined architectures. scielo.br This control over the molecular structure is crucial for tailoring the final properties of the material. scielo.br

The general approach involves two main steps:

Polymerization: An organic polymer chain is grown from the bromophenyl group of the silane.

Hydrolytic Polycondensation: The trimethoxysilyl groups are hydrolyzed and condensed, often with an acid catalyst, to form the inorganic siloxane network.

This process results in a molecularly integrated hybrid where organic polymer chains are covalently bonded to an inorganic silica (B1680970) network, ensuring a high degree of miscibility and preventing phase separation.

| Silane Functional Group | Role in Hybrid Polymer Synthesis |

| Trimethoxysilyl (-Si(OCH₃)₃) | Forms the inorganic, cross-linked siloxane backbone via hydrolysis and condensation (sol-gel process). mdpi.com |

| Bromophenyl (-C₆H₄Br) | Acts as a reactive site for initiating organic polymerization (e.g., ATRP), allowing the growth of polymer chains. scielo.br |

| Vinyl (-CH=CH₂) | Can participate as a monomer in radical polymerization reactions. ecopowerchem.comsikemia.com |

| Methacryloxy (-O(CO)C(CH₃)=CH₂) | A functional group that can readily undergo polymerization to form a carbon-based polymer chain. researchgate.net |

In composite materials, a coupling agent is essential for creating a strong and stable interface between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix. manchester.ac.ukkbgtech.co.kr (4-Bromophenyl)trimethoxysilane is well-suited for this role due to its bifunctional nature.

The mechanism involves a two-fold reaction:

The trimethoxysilyl end of the molecule reacts with the surface of the inorganic filler. The methoxy (B1213986) groups hydrolyze in the presence of trace water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of the inorganic material, forming strong, covalent oxane bonds (e.g., Si-O-Filler). manchester.ac.uk

The bromophenyl group at the other end of the molecule becomes anchored to the inorganic surface. This organic-functional "tail" can then physically entangle or, more effectively, chemically react with the surrounding organic polymer matrix during the curing or polymerization process. This creates a durable covalent bridge across the interface.

The sol-gel process is a low-temperature technique used to synthesize cross-linked, silica-based materials with controlled structures. mdpi.com When (4-bromophenyl)trimethoxysilane is used as a precursor in this process, it leads to the formation of a functionalized silica network. The hydrolysis and condensation of the trimethoxysilyl groups create the porous, three-dimensional structure characteristic of a gel. After drying, this gel becomes a xerogel.

The key advantage of using (4-bromophenyl)trimethoxysilane is the incorporation of the bromophenyl group throughout the inorganic matrix. This functionality transforms the otherwise inert silica gel into a reactive scaffold. The bromine atom can be substituted in subsequent chemical reactions, allowing for the covalent attachment of a wide variety of organic molecules, including fluorescent dyes, catalysts, or biomolecules. This makes it a viable starting material for creating functionalized sol-gel materials for applications in sensors, catalysis, and chromatography. mdpi.com For example, luminescent nanocrystals can be embedded within a hybrid sol-gel matrix to create efficient optical coatings. nih.gov

Coatings and Surface Engineering

Silanes are widely used as surface coating agents to modify the physical and chemical properties of a substrate. manchester.ac.uk They can form thin, self-assembled monolayers (SAMs) that alter surface energy, improve adhesion, and provide a protective barrier. nih.gov

(4-Bromophenyl)trimethoxysilane can be used to engineer surfaces for improved adhesion and protection. When applied to a substrate with surface hydroxyl groups (such as glass, metals, or ceramics), the trimethoxysilyl groups hydrolyze and form strong covalent bonds with the surface. This process creates a robust, chemically grafted monolayer.

The exposed layer of bromophenyl groups fundamentally changes the nature of the surface. The aromatic rings can impart a degree of hydrophobicity, creating a water-resistant protective layer. ecopowerchem.com More importantly, this functionalized surface serves as an ideal tie-layer for subsequent coatings. The bromophenyl groups provide a reactive handle to which a topcoat (e.g., an epoxy or acrylic resin) can be covalently bonded. This chemical linkage between the silane primer and the topcoat ensures excellent adhesion, preventing delamination and improving the durability of the protective system. researchgate.net For instance, UV-curable hybrid coatings based on silanes have been shown to yield hard, clear coatings with good adhesion on aluminum panels. researchgate.net

The rigid nature of the phenyl ring within the silane structure can add to the mechanical robustness of the coating. Furthermore, the strong covalent bonds formed between the silane, the substrate, and the organic topcoat create a highly coherent and resilient system. This integrated structure is better able to resist physical abrasion and stress.

From a chemical resistance standpoint, the stable Si-O-Si and Si-C bonds are inherently resistant to chemical attack and thermal degradation. By creating a densely packed, well-adhered layer, the silane helps to block the pathways through which corrosive agents, such as water and ions, can reach the underlying substrate. This barrier property significantly enhances the protective performance and service life of the coating. ecopowerchem.com

Integration within Nanomaterial Systems

Searches for the surface functionalization of nanoparticles and nanodiamonds using (4-Bromophenyl)trimethoxysilane did not return any studies detailing this specific application. While the general principles of using organosilanes to modify nanoparticle surfaces are well-documented for other compounds, there is no available literature that describes the methodology, characterization, or outcomes of using (4-Bromophenyl)trimethoxysilane for this purpose. Similarly, no research could be found on the fabrication of nanocomposites with tunable properties where (4-Bromophenyl)trimethoxysilane is a key component.

Polymeric and Organosilicon Systems Research

In the area of polymer chemistry, no publications were identified that describe the synthesis and characterization of poly[(silylene)phenylenes] derived from (4-Bromophenyl)trimethoxysilane. Furthermore, the development of advanced polyimide-silica hybrid optical materials is an active area of research, but the available literature does not mention the use of (4-Bromophenyl)trimethoxysilane as a precursor or modifying agent in these systems.

Without foundational research data, it is not possible to provide a thorough, informative, and scientifically accurate article as requested. The creation of detailed research findings and data tables would require experimental results that are not present in the public domain. Therefore, the following sections and the corresponding table of compounds remain unwritten due to the lack of available scientific evidence.

Catalytic Applications and Reaction Engineering Utilizing 4 Bromophenyl Trimethoxysilane Derivatives

(4-Bromophenyl)trimethoxysilane as a Precursor for Heterogeneous and Homogeneous Catalysts

The dual functionality of (4-Bromophenyl)trimethoxysilane allows for its use in developing both silica-supported (heterogeneous) and soluble (homogeneous) catalysts. The trimethoxysilyl group can react with surface silanol (B1196071) groups on silica (B1680970) or undergo hydrolysis and condensation to form a polysiloxane network, effectively immobilizing the phenyl-bromo moiety. This immobilization prevents catalyst leaching, simplifies product purification, and often enhances catalyst stability and longevity.

The immobilization of organometallic complexes on solid supports like silica is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. (4-Bromophenyl)trimethoxysilane is an ideal linker for this purpose. The process typically involves modifying the bromo-group to coordinate with a metal center, followed by grafting the entire organometallic-silane complex onto a silica surface.

A primary advantage of immobilizing catalysts on a surface is site isolation. osti.gov This prevents bimolecular decomposition pathways that can lead to the formation of inactive catalyst agglomerates, a common issue with homogeneous catalysts in solution. osti.gov For instance, in methane (B114726) borylation, heterogenizing a molecular iridium precatalyst on amorphous silica dramatically enhances its performance, leading to a twelve-fold increase in efficiency compared to standard homogeneous systems. osti.gov The silica support ensures that the active iridium species remain isolated, preventing the formation of inactive multinuclear iridium polyhydrides. osti.gov

The synthesis of these supported catalysts involves reacting the trimethoxysilyl group of the functionalized silane (B1218182) with the silanol (Si-OH) groups on the silica surface. A common method involves preparing the Grignard reagent from a bromophenyl compound and subsequently reacting it with a silicon source like tetraethoxysilane (TEOS) to form the desired trialkoxysilane. mdpi.com This aryltrialkoxysilane, bearing the catalytically active metal complex, can then be anchored to the support.

(4-Bromophenyl)trimethoxysilane also serves as a foundational material for creating supported amine catalysts. The bromo-group can be converted into a primary, secondary, or tertiary amine, or even a more complex chiral amine structure, through reactions like amination or by using it as a starting point for multi-step syntheses. researchgate.net Once the desired amine functionality is installed, the trimethoxysilyl group is used to anchor the molecule to a silica support.

The synthesis of such materials follows established methodologies for grafting organosilanes onto silica. researchgate.net For example, aminopropyltriethoxysilane is widely used to create silica-supported amine materials. researchgate.net The resulting anchored amines are valuable as basic catalysts or as ligands for metal catalysts in a variety of organic reactions. researchgate.netresearchgate.net The surface concentration of these active amine sites can be quantified using techniques like the ninhydrin (B49086) assay, which provides a rapid determination of available surface amines. researchgate.net These supported amine catalysts are crucial in asymmetric catalysis, where chiral amines can be immobilized to function as effective catalysts for reactions proceeding through enamine intermediates. researchgate.net

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

The bromophenyl moiety of (4-Bromophenyl)trimethoxysilane and its derivatives is a classic electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The efficiency of cross-coupling reactions is deeply tied to the kinetics and the stability of the catalytic cycle. Studies involving bromophenyl substrates provide insight into these mechanisms. For instance, in Suzuki-Miyaura reactions using 5-(4-bromophenyl)-4,6-dichloropyrimidine, the choice of base, solvent, and the electronic nature of the coupling partner (boronic acid) significantly impacts the reaction rate and yield. mdpi.com

It has been observed that electron-rich boronic acids tend to produce better yields compared to electron-deficient ones. mdpi.com Furthermore, substrates containing nitrogen heterocycles, like pyrimidine, can exhibit slower reaction rates and lower yields. This is often attributed to the coordination of the nitrogen atoms to the palladium catalyst, which can hinder its catalytic activity or lead to deactivation pathways. mdpi.com Understanding these interactions is crucial for optimizing the reaction and mitigating catalyst inhibition. The steric and electronic properties of ligands and additives also play a pivotal role in the catalytic cycle, influencing the accessibility of the substrate to the active metal center. researchgate.netchemrxiv.org

Table 1: Optimization of Suzuki-Miyaura Reaction with a (4-Bromophenyl)pyrimidine Substrate mdpi.com

| Entry | Boronic Acid | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |

| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |

| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 |

| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 45 |

| 5 | 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 40 |

Ligand design is arguably the most critical factor in optimizing the efficiency of metal-catalyzed reactions. scholaris.ca The reactivity of a catalyst is dominated by its coordinating ligands, which can be systematically modified to fine-tune steric and electronic properties. scholaris.cascholaris.ca This intentional modification allows for the continuous improvement of catalyst generations, sometimes increasing reaction rates by orders of magnitude. scholaris.ca

For cross-coupling reactions involving substrates like (4-Bromophenyl)trimethoxysilane, the choice of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other ancillary ligands on the metal center (e.g., palladium or nickel) is paramount. chemrxiv.orgrsc.org Optimization involves screening different ligands, bases, solvents, and temperatures to achieve the desired outcome. For example, a ligand design strategy for iridium catalysts involving the introduction of strong sigma-donating sulfonamide moieties led to enhanced stability and high turnover numbers in formic acid dehydrogenation. rsc.org Similarly, in nickel-catalyzed reactions, simple additives like tert-butylamine (B42293) can act as both a cost-effective ligand and a base, enabling a broad scope of C-O and C-N bond-forming reactions. chemrxiv.org

Organocatalysis and Asymmetric Reduction Reactions

The field of organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a third pillar of catalysis alongside organometallic and enzymatic catalysis. princeton.edu These catalysts offer advantages in terms of low toxicity, operational simplicity, and stability. tcichemicals.comgreyhoundchrom.com

Derivatives of (4-Bromophenyl)trimethoxysilane can be envisioned as components of organocatalytic systems. The phenyl ring can be functionalized to create known organocatalytic motifs, such as proline or thiourea (B124793) derivatives, while the silane group allows for immobilization. princeton.edu

More directly, organosilanes like triethoxysilane, a close relative of (4-Bromophenyl)trimethoxysilane, are excellent hydride sources in asymmetric reduction reactions. acs.org The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation in synthetic chemistry. acs.org These reactions are often catalyzed by a chiral metal complex, but the organosilane acts as the stoichiometric reductant, offering advantages in chemoselectivity and safety over traditional reagents like metal hydrides. scholaris.caacs.org For example, chiral iron and cobalt complexes have been used for the asymmetric hydrosilylation of aryl ketones with diphenylsilane (B1312307), achieving good yields and high enantioselectivity. acs.org Strongly acidic and confined organocatalysts have also been developed for the enantioselective cyclization of silanes, highlighting the potential to create Si-stereogenic centers with high control. nih.gov

Table 2: Asymmetric Hydrosilylation of Acetophenone Derivatives with an Iminopyridine-oxazoline Fe Catalyst acs.org

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | 95 | 94 |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 96 | 95 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 94 | 92 |

| 2',4',6'-Trimethylacetophenone | 1-(Mesityl)ethanol | 97 | 93 |

| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 71 | 19 |

Selective Formylation and Methylation of Amines using Silane Reagents

The selective formylation and methylation of amines are fundamental transformations in organic synthesis, yielding products that are vital intermediates in the pharmaceutical and fine chemical industries. Silane reagents, in conjunction with a carbon source like carbon dioxide, have emerged as effective reagents for these transformations.

Recent research has demonstrated that a catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) can effectively catalyze the N-formylation and N-methylation of amines using CO₂ as a C1 source in the presence of hydrosilanes. google.comdntb.gov.ua For instance, the reaction of N-methylaniline with phenylsilane (B129415) (PhSiH₃) under a CO₂ atmosphere can yield the corresponding N-formylation product in high yields. google.com The selectivity between formylation and methylation can often be controlled by adjusting reaction parameters such as temperature and the choice of silane. arabjchem.org For example, using an excess of diphenylsilane (Ph₂SiH₂) can favor the production of the N,N-dimethylated product. google.com

Alkali-metal carbonates, particularly cesium carbonate (Cs₂CO₃), have also been identified as simple and efficient catalysts for both formylation and methylation reactions under mild conditions. arabjchem.org The "cesium effect" highlights the superior catalytic activity of cesium carbonate compared to other alkali-metal carbonates. The proposed mechanism involves the activation of the Si-H bond by the carbonate, followed by the insertion of CO₂, formation of a silyl (B83357) formate (B1220265) intermediate, and subsequent formylation of the amine. arabjchem.org Further reduction of the resulting formamide (B127407) can lead to the methylated amine. arabjchem.org

Interestingly, catalyst-free systems for the N-methylation of amines using CO₂ and phenylsilane have also been developed. rsc.orgnih.gov These reactions are typically carried out at elevated temperatures in a suitable solvent like dimethylformamide (DMF) and are compatible with a range of aliphatic and aromatic amines, offering a more sustainable approach by avoiding metal catalysts. rsc.orgnih.gov

| Catalyst/System | Silane Reagent | Carbon Source | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Zn(OAc)₂/phen | PhSiH₃ | CO₂ | N-methylaniline | N-formyl-N-methylaniline | 92 | google.com |

| Zn(OAc)₂/phen | Ph₂SiH₂ (excess) | CO₂ | N-methylaniline | N,N-dimethylaniline | - | google.com |

| Cs₂CO₃ | Hydrosilane | CO₂ | Various Amines | Formylated/Methylated Amines | - | arabjchem.org |

| Catalyst-free (DMF) | PhSiH₃ | CO₂ | Various Amines | Methylated Amines | up to 95 | rsc.orgnih.gov |

Asymmetric Hydrosilylation Studies with Chiral Catalysts

Asymmetric hydrosilylation represents a powerful method for the synthesis of chiral organosilicon compounds, which are valuable intermediates in organic synthesis. The use of chiral catalysts allows for the enantioselective addition of a Si-H bond across a double bond. Copper-catalyzed systems have shown particular promise in this area.

Studies have demonstrated that copper-catalyzed asymmetric hydrosilylation of various unsaturated substrates can proceed with high enantioselectivity. For example, the conjugate reduction of β-silyl-α,β-unsaturated esters using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source can be effectively catalyzed by a copper hydride (CuH) species ligated with a chiral phosphine ligand. nih.govresearchgate.net This approach allows for the synthesis of enantioenriched silanes under mild reaction conditions. nih.govresearchgate.net

The regiodivergent and enantioselective hydrosilylation of allenes has also been achieved using copper catalysts. nih.gov By carefully selecting the solvent and a C₂-symmetric bisphosphine ligand, it is possible to control the regioselectivity to form either linear or branched allylsilanes with high enantiomeric excess. nih.gov More recently, a copper-catalyzed regio- and enantioselective hydrosilylation of 4-substituted vinylidenecyclohexanes with silanes has been developed, providing access to axially chiral (cyclohexylidene)ethyl silanes with good enantioselectivities. mdpi.comorganic-chemistry.org The proposed mechanism involves the generation of a Cu-H species from the copper catalyst, chiral ligand, and silane, which then participates in the enantioselective hydrosilylation. mdpi.com

| Substrate Type | Silane Reagent | Chiral Ligand Type | Product Type | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| β-silyl-α,β-unsaturated esters | PMHS | Chiral Phosphine | Enantioenriched Silanes | High | nih.govresearchgate.net |

| Allenes | Hydrosilane | C₂-symmetric Bisphosphine | Chiral Allylsilanes | up to 97 | nih.gov |

| 4-substituted vinylidenecyclohexanes | Hydrosilane | Chiral Ligand | Axially Chiral (Cyclohexylidene)ethyl Silanes | Good | mdpi.comorganic-chemistry.org |

Catalyst Recycling and Regeneration in Silane-Supported Systems

A significant advantage of immobilizing homogeneous catalysts on solid supports, such as silica functionalized with (4-Bromophenyl)trimethoxysilane derivatives, is the potential for catalyst recycling and reuse. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and handling of heterogeneous catalysts, leading to more sustainable and cost-effective chemical processes.

The covalent attachment of a catalyst to a silica support via a silane linker prevents leaching of the active metal into the product and allows for simple recovery of the catalyst by filtration. The bromo-functional group on the phenyl ring of the immobilized silane serves as an ideal anchor point for attaching various catalytically active metal complexes, particularly palladium, which is widely used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Research on silica-supported palladium catalysts has demonstrated their excellent recyclability in various C-C coupling reactions. arabjchem.orgrsc.orgnih.gov For instance, palladium nanocatalysts supported on silica have been shown to be recyclable for multiple cycles in Suzuki-Miyaura reactions with minimal loss of activity. Hot filtration tests often confirm the heterogeneous nature of these catalysts, indicating that the reaction primarily occurs on the surface of the support rather than via leached metal species.

The stability of the support and the linker is crucial for the long-term performance and recyclability of the catalyst. Leaching of the palladium catalyst can occur, which not only contaminates the product but also reduces the catalyst's activity over time. nih.gov Studies have shown that even with silica-encapsulated palladium nanoparticles, some leaching and rearrangement of the metal can occur during the reaction, although aggregation may be suppressed, thus maintaining high catalytic activity for several cycles. nih.gov

| Catalyst System | Reaction Type | Support | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|---|

| Palladium Nanocatalyst | Suzuki-Miyaura Coupling | Silica-supported Schiff-base | - | High yields and successful catalysis | arabjchem.org |

| Palladium-core-Silica-shell Nanocatalyst | Heck Coupling | Mesoporous Silica | 8 | Slow leaching observed, but high activity maintained | nih.gov |

| Merrifield Resin Supported Palladium Complex | Suzuki-Miyaura Coupling | Merrifield Resin | 10 | Minimal palladium leaching (<0.2 ppm) and yields >83% in the 10th run |

Surface Science and Interfacial Phenomena of 4 Bromophenyl Trimethoxysilane

Self-Assembled Monolayers (SAMs) Formation and Characterization

The ability of (4-Bromophenyl)trimethoxysilane to form self-assembled monolayers (SAMs) on various substrates is a cornerstone of its utility. These highly ordered molecular layers allow for precise control over the surface properties of materials.

The formation of a (4-Bromophenyl)trimethoxysilane SAM is a multi-step process that grafts the bromophenyl functional group onto a substrate via stable siloxane bonds. mpg.de This process, known as silanization, typically occurs on substrates rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, and various metal oxides. mdpi.com

The mechanism involves two primary stages:

Hydrolysis: In the presence of trace amounts of water, the methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH).

Condensation: These silanols then condense with the hydroxyl groups on the substrate surface, forming strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds. mpg.de Subsequently, adjacent silanol groups on neighboring molecules can condense with each other, forming a cross-linked polysiloxane network that adds to the stability of the monolayer. mpg.de

This grafting process effectively anchors the (4-Bromophenyl)trimethoxysilane molecules to the surface, orienting the bromophenyl groups away from the substrate, where they become the new surface interface. nih.gov The synthesis of such aryltrialkoxysilanes is well-established, often involving the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. organic-chemistry.org

A suite of advanced surface characterization techniques is employed to verify the formation and quality of SAMs derived from molecules analogous to (4-Bromophenyl)trimethoxysilane. nih.govnorthwestern.edu These methods provide detailed information about the monolayer's structure, thickness, and chemical composition.

Studies on similar brominated aromatic SAMs, such as those from 4-bromostyrene (B1200502), reveal a comprehensive characterization approach. nih.gov Atomic Force Microscopy (AFM) is used to confirm the formation of a continuous and atomically flat monolayer. nih.govustb.edu.cn X-ray Photoelectron Spectroscopy (XPS) verifies the chemical makeup of the surface, confirming that the bromine is preserved at the top of the SAM and is covalently bonded to carbon, not the underlying silicon substrate. nih.gov

Furthermore, X-ray Reflectivity (XRR) provides precise measurements of the monolayer's thickness and molecular coverage. nih.gov For 4-bromostyrene SAMs on Si(111), XRR data indicated a thickness of 8.50 Å and a molecular coverage of 46% relative to the surface silicon atoms. nih.gov This thickness, when compared to the calculated molecular length, allows for the determination of the molecular tilt angle. nih.gov Techniques like X-ray Standing Waves (XSW) and X-ray Fluorescence (XRF) can even generate a three-dimensional map of the bromine atom distribution within the SAM, confirming its position at the monolayer-air interface, where it is available for subsequent reactions. nih.gov

| Analytical Technique | Information Obtained | Reference |

| Atomic Force Microscopy (AFM) | Verifies surface morphology, continuity, and flatness of the monolayer. | nih.govustb.edu.cn |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding states (e.g., C-Br bond). | nih.govustb.edu.cn |

| X-ray Reflectivity (XRR) | Measures film thickness, density, and roughness, allowing calculation of molecular tilt. | nih.gov |

| Contact Angle Measurements | Reveals surface wettability and monitors the progress of SAM formation. | ustb.edu.cn |

| Ellipsometry | Monitors the evolution of film thickness during the silanization process. | ustb.edu.cn |

| X-ray Standing Waves (XSW) | Provides a 3D map of the distribution of specific atoms (e.g., Br) within the SAM. | nih.gov |

Interfacial Adhesion and Dynamics in Composite Materials

The bifunctional structure of (4-Bromophenyl)trimethoxysilane is key to its role as a coupling agent.

Inorganic Interface: The trimethoxysilane (B1233946) end reacts with the surface of inorganic fillers (e.g., glass fibers, silica (B1680970), halloysite (B83129) nanotubes) in the same way it forms SAMs on a wafer, creating strong, permanent covalent bonds. mdpi.com

Polymer Interface: The outward-facing bromophenyl group creates a new surface on the filler that is more compatible with an organic polymer matrix. This aromatic, nonpolar group can engage in favorable van der Waals interactions with the polymer chains, improving wetting and adhesion between the matrix and the filler.

This modification of the filler surface from a hydrophilic, inorganic character to a more hydrophobic, organophilic one reduces the interfacial energy and promotes better dispersion of the filler within the polymer matrix.

The primary function of a reinforcing filler is to bear a significant portion of the mechanical load applied to the composite. For this to occur, stress must be efficiently transferred from the weaker polymer matrix to the stronger filler material. A weak interface leads to slippage, debonding, and premature failure.

By improving the adhesion between the filler and the matrix, (4-Bromophenyl)trimethoxysilane enhances the efficiency of this stress transfer. mdpi.com A stronger interface ensures that the two components act in concert, leading to a composite material with significantly improved mechanical properties, such as tensile strength, flexural modulus, and impact strength. mdpi.commdpi.com The use of coupling agents is a well-established strategy for improving the performance of fiber-reinforced polymer composites. mdpi.com

| Component | Function | Interaction |

| Polymer Matrix | Encases and protects the reinforcement; transfers load. | Interacts with the organic (bromophenyl) end of the silane (B1218182). |

| (4-Bromophenyl)trimethoxysilane | Acts as a coupling agent or "molecular bridge". | Covalently bonds to the filler and improves compatibility with the matrix. |

| Inorganic Filler/Reinforcement | Provides strength and stiffness to the composite. | Covalently bonds to the inorganic (silane) end of the molecule. |

Surface Reactivity and Functionalization for Advanced Sensing and Environmental Interfaces

Beyond simply modifying surface energy or improving adhesion, the true power of (4-Bromophenyl)trimethoxysilane lies in the reactivity of its terminal bromine atom. The bromine acts as a versatile chemical handle, allowing for the covalent attachment of a wide array of other molecules to the surface. nih.gov

This capability is particularly valuable for the development of advanced sensors and functional environmental interfaces. The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the precise, covalent grafting of complex organic molecules, including fluorescent dyes, biomolecules, or specific receptors, onto the surface.

This "bottom-up" approach to surface engineering enables the creation of highly specific and sensitive platforms. For example, a surface modified with (4-Bromophenyl)trimethoxysilane could be further functionalized with a molecule that selectively binds to a particular environmental pollutant or a biological marker. The development of chemical sensors based on molecular imprinting on silica sol-gel films is an area where such functional trialkoxysilanes are crucial starting materials. The ability to covalently integrate a specific binding group into the sensor matrix is essential for creating robust and reliable sensing devices.

Computational and Spectroscopic Characterization of 4 Bromophenyl Trimethoxysilane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure and surface composition of (4-Bromophenyl)trimethoxysilane and its derivatives are critical to understanding their reactivity and performance in various applications. Advanced spectroscopic techniques provide detailed insights into the atomic and molecular arrangements, functional groups, and electronic states of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilanes like (4-Bromophenyl)trimethoxysilane in both solution and solid states. It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. For instance, in a related compound, (4-bromophenyl)dimethyl(phenyl)silane, the aromatic protons of the bromophenyl group typically appear as multiplets in the downfield region (around 7.5 ppm), while the protons of the methyl groups attached to silicon are observed as a sharp singlet in the upfield region (around 0.57 ppm). rsc.org Similarly, for ((4-bromophenyl)ethynyl)trimethylsilane, the aromatic protons show distinct doublets, and the trimethylsilyl (B98337) protons present as a singlet. rsc.org

¹³C NMR spectroscopy offers detailed information about the carbon skeleton. The spectra of (4-bromophenyl) derivatives show characteristic signals for the aromatic carbons, with the carbon atom bonded to bromine appearing at a distinct chemical shift. For example, in (4-bromophenyl)dimethyl(phenyl)silane, the aromatic carbons resonate in the range of 124.0 to 137.5 ppm, while the methyl carbons attached to silicon appear at a much higher field (around -2.5 ppm). rsc.org

²⁹Si NMR spectroscopy is particularly valuable for studying silicon-containing compounds. The chemical shift of the silicon nucleus is highly sensitive to its local environment, including the number and type of substituents. For (4-bromophenyl)dimethyl(phenyl)silane, the ²⁹Si NMR signal is observed at approximately -7.49 ppm. rsc.org In solid-state NMR, ²⁹Si spectroscopy can distinguish between different silicon species based on the number of siloxane (Si-O-Si) bonds, denoted as Tⁿ (for trifunctional silanes) or Dⁿ (for difunctional silanes), where 'n' is the number of siloxane bonds. researchgate.net This is crucial for analyzing the hydrolysis and condensation products of (4-Bromophenyl)trimethoxysilane.

Table 1: Representative NMR Data for (4-Bromophenyl)silane Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| (4-Bromophenyl)dimethyl(phenyl)silane | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H) | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5 | -7.49 | rsc.org |

| ((4-Bromophenyl)ethynyl)trimethylsilane | 7.49 (d, 2H), 7.36 (d, 2H), 0.28 (s, 9H) | Not specified | Not specified | rsc.org |

| Bis(4-bromophenyl)(diphenyl)silane | Not specified | Not specified | Not specified | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

In a typical XPS analysis of a surface modified with (4-Bromophenyl)trimethoxysilane, one would expect to observe peaks corresponding to Si 2p, C 1s, O 1s, and Br 3d. The high-resolution spectra of these peaks would provide information about the chemical bonding. For instance, the Si 2p peak can be deconvoluted to distinguish between Si-C and Si-O bonds. The C 1s spectrum would show components corresponding to C-C/C-H, C-Si, and C-Br bonds. The O 1s spectrum would reveal the presence of Si-O-Si and Si-O-C linkages. The Br 3d peak would confirm the presence and chemical state of the bromine atom on the surface.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Vibrational and electronic spectroscopies are powerful tools for identifying functional groups and probing the electronic transitions in molecules.

Infrared (IR) and Raman Spectroscopy provide complementary information about the vibrational modes of a molecule. For organosilanes, characteristic IR absorption bands include:

Si-O-C stretching: typically observed in the region of 1080-1100 cm⁻¹.

Si-O stretching (in siloxanes): broad bands around 1000-1100 cm⁻¹. researchgate.net

Aromatic C-H stretching: above 3000 cm⁻¹.

Aromatic C=C stretching: in the 1400-1600 cm⁻¹ region.

C-Br stretching: typically found in the lower frequency region of the spectrum.

Raman spectroscopy is particularly useful for studying the hydrolysis and condensation of alkoxysilanes, as the Si-OH and Si-O-Si symmetric stretching vibrations are Raman active. researchgate.netejournal.by For example, the formation of siloxane bonds during the polymerization of (4-Bromophenyl)trimethoxysilane can be monitored by the appearance and growth of bands corresponding to Si-O-Si linkages. researchgate.net

UV-Vis Spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of (4-Bromophenyl)trimethoxysilane is expected to show absorption bands corresponding to π-π* transitions of the bromophenyl group. The position and intensity of these bands can be influenced by the silicon substituent and the surrounding environment. Studies on related chalcone (B49325) derivatives have shown that π-π* transitions can be observed in the UV-Vis region, and the energy gap can be calculated from the absorption edge. nih.gov

Table 2: Key Spectroscopic Features for Characterization

| Spectroscopy | Key Features to Observe | Expected Region/Value |

|---|---|---|

| ¹H NMR | Aromatic protons, Methoxy (B1213986) protons | Aromatic: ~7.0-7.6 ppm; Methoxy: ~3.6 ppm |

| ¹³C NMR | Aromatic carbons, Methoxy carbon | Aromatic: ~120-140 ppm; Methoxy: ~50 ppm |

| ²⁹Si NMR | T⁰, T¹, T², T³ species | -40 to -70 ppm |

| XPS | Si 2p, C 1s, O 1s, Br 3d core levels | Binding energies characteristic of the elements and their chemical states |

| IR Spectroscopy | Si-O-C, Si-O-Si, C-Br stretching | Si-O-C: ~1080-1100 cm⁻¹; Si-O-Si: ~1000-1100 cm⁻¹ |

| Raman Spectroscopy | Si-OH, Si-O-Si symmetric stretching | Complementary to IR for monitoring hydrolysis and condensation |

| UV-Vis Spectroscopy | π-π* transitions of the phenyl ring | Dependent on solvent and conjugation |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens to investigate the properties and behavior of (4-Bromophenyl)trimethoxysilane at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic structure of molecules. For (4-Bromophenyl)trimethoxysilane, DFT calculations can provide valuable insights into bond lengths, bond angles, and the distribution of electron density.

Theoretical studies on similar molecules, such as (RS)-(4-bromophenyl)(pyridine-2yl)methanol, have been performed using DFT at the B3LYP/6-311+G(d,p) level to optimize the molecular geometry and calculate vibrational frequencies. scispace.com Such calculations can also be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and electronic properties of the molecule. nih.gov For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations of Interfacial Behavior and Polymerization

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on (4-Bromophenyl)trimethoxysilane were not found in the provided search results, this technique is highly relevant for understanding its behavior at interfaces and during polymerization.

MD simulations can model the interaction of (4-Bromophenyl)trimethoxysilane molecules with a substrate, providing insights into the adsorption process and the orientation of the molecules on the surface. This is crucial for applications where the formation of self-assembled monolayers is desired.

Furthermore, MD simulations can be employed to study the initial stages of hydrolysis and condensation reactions that lead to the formation of polysiloxane networks. By simulating the movement and interaction of multiple silane (B1218182) molecules in the presence of water, researchers can gain a better understanding of the polymerization mechanism, the structure of the resulting polymer, and the factors that influence its properties. For example, simulations can reveal how the bulky bromophenyl group affects the packing and cross-linking of the polymer chains.

Table 3: Computational Methods and Their Applications

| Computational Method | Key Applications for (4-Bromophenyl)trimethoxysilane |

|---|

| Density Functional Theory (DFT) | - Optimization of molecular geometry (bond lengths, angles)

Prediction of Reactivity and Spectroscopic Parameters

The reactivity and spectroscopic characteristics of (4-Bromophenyl)trimethoxysilane can be predicted using computational methods, primarily Density Functional Theory (DFT). While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its properties based on analyses of its constituent parts—the phenyltrimethoxysilane (B147435) core and the para-bromo substituent—and studies of analogous compounds.

The chemical behavior of phenyltrimethoxysilanes is dictated by two main components: the reactive trimethoxysilyl group and the phenyl ring. The three methoxy groups attached to the silicon atom are susceptible to hydrolysis, which leads to the formation of silanol (B1196071) groups. These silanols can then undergo condensation reactions to form stable siloxane bonds (-Si-O-Si-), which is the basis for their use as crosslinking agents and in the formation of silicone resins. iucr.org The phenyl group provides thermal stability, which is generally higher than that of alkylsilanes. iucr.org

The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. Bromine is an electron-withdrawing group via induction but also a weak deactivator that directs incoming electrophiles to the ortho and para positions. This dual electronic nature affects the reactivity of the aromatic ring and the silicon center.

Reactivity Descriptors:

Quantum chemical calculations, particularly DFT, are powerful tools for quantifying the reactivity of molecules. Global reactivity descriptors such as HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness can be calculated to predict the molecule's behavior in chemical reactions. researchgate.netchemicalbook.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For (4-Bromophenyl)trimethoxysilane, the electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted phenyltrimethoxysilane. This would influence the molecule's susceptibility to nucleophilic or electrophilic attack. Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within the molecule, indicating how different atoms will behave in a reaction.

A hypothetical table of predicted global reactivity descriptors for (4-Bromophenyl)trimethoxysilane, based on general principles of DFT calculations on similar molecules, is presented below.

Table 1: Predicted Global Reactivity Descriptors for (4-Bromophenyl)trimethoxysilane (Note: These are illustrative values based on computational studies of analogous compounds and are not from a direct study of the target molecule.)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.45 eV | A measure of the electrophilic nature of a molecule. |

Spectroscopic Parameters:

Computational methods can also predict spectroscopic data, such as NMR chemical shifts. For (4-Bromophenyl)trimethoxysilane, the following characteristics would be expected in its ¹H and ¹³C NMR spectra: